molecular formula C12H12Cl2N2OS B1272060 (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol CAS No. 318234-28-5

(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol

Cat. No.: B1272060
CAS No.: 318234-28-5
M. Wt: 303.2 g/mol
InChI Key: FMYVYHPKOMLDPJ-UHFFFAOYSA-N
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Description

Crystallographic Analysis and X-ray Diffraction Studies

Single-crystal X-ray diffraction represents the most definitive method for determining the precise three-dimensional arrangement of atoms within (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol. Crystallographic studies of related pyrazole compounds have established fundamental parameters for understanding the structural characteristics of this class of heterocycles. The pyrazole ring in structurally similar compounds demonstrates remarkable planarity, with root mean square deviations typically ranging from 0.003 to 0.047 Angstroms, indicating minimal distortion from ideal planarity. This planarity is crucial for maintaining the aromatic character of the heterocyclic system and influences the overall molecular geometry.

The crystal packing arrangements in pyrazole derivatives reveal significant insights into intermolecular interactions. Studies of comparable compounds show that molecules are frequently linked through various hydrogen bonding interactions, including carbon-hydrogen to nitrogen contacts and classical hydrogen bonds involving hydroxyl groups. For compounds containing sulfanyl substituents, the sulfur atom positioning relative to the pyrazole ring plane becomes a critical structural parameter. In analogous structures, sulfur atoms have been observed to lie approximately 0.558 Angstroms out of the pyrazole ring plane, creating a pyramidalized geometry at the nitrogen atom attached to the sulfur-containing substituent.

The dihedral angles between aromatic rings provide essential information about molecular conformation and flexibility. In related chloro-substituted pyrazole compounds, dihedral angles between the pyrazole ring and attached phenyl groups typically range from 2.9 to 84.8 degrees, with chloro-substituted benzene rings often showing smaller dihedral angles compared to other substituents. The presence of multiple chlorine atoms in the structure of this compound suggests potential for halogen bonding interactions that could significantly influence crystal packing and molecular recognition properties.

Structural Parameter Typical Range Significance
Pyrazole Ring Planarity (RMS deviation) 0.003-0.047 Å Aromatic character maintenance
Sulfur-Ring Plane Distance ~0.558 Å Electronic interaction strength
Phenyl-Pyrazole Dihedral Angle 2.9-84.8° Conformational flexibility
Carbon-Sulfur Bond Length 1.76-1.82 Å Bond order and hybridization

Properties

IUPAC Name

[5-chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methylpyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2OS/c1-16-12(14)10(6-17)11(15-16)7-18-9-4-2-8(13)3-5-9/h2-5,17H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYVYHPKOMLDPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)CSC2=CC=C(C=C2)Cl)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377145
Record name (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318234-28-5
Record name 5-Chloro-3-[[(4-chlorophenyl)thio]methyl]-1-methyl-1H-pyrazole-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=318234-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazine-Carbonyl Cyclocondensation

Reacting hydrazines with β-diketones or α,β-unsaturated carbonyl compounds forms the pyrazole ring. For example:

  • Step 1 : 4-Methoxycyclohexan-1-one undergoes catalytic hydrogenation to yield cis-4-methoxycyclohexanol, followed by oxidation to the corresponding diketone.
  • Step 2 : Condensation with methylhydrazine in acetic acid generates 1-methyl-3-substituted pyrazole intermediates.

Key Conditions :

  • Solvent: Ethanol or acetic acid
  • Temperature: Reflux (80–100°C)
  • Yield: ~60–75%

Bromoacrylic Acid Derivatives

Alternative routes use bromo-substituted precursors. For instance, 3-bromopyrazolo[1,5-a]pyrimidin-6-yl derivatives are coupled with boronic acids (e.g., 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) via Suzuki-Miyaura reactions.

Key Conditions :

  • Catalyst: Pd(dppf)Cl₂
  • Base: K₃PO₄
  • Solvent: Dioxane/water (5:1)
  • Yield: ~63%

Functionalization of the 4-Methanol Group

The methanol group at position 4 is introduced via oxidation or reduction:

Reduction of Aldehydes

  • Step : 5-Chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carbaldehyde is reduced using NaBH₄ or LiAlH₄.
    Conditions :
  • Solvent: MeOH or THF
  • Temperature: 0°C to RT
  • Yield: 85–92%

Hydrolysis of Esters

Methyl esters (e.g., methyl 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylate) are hydrolyzed with NaOH or LiOH.
Conditions :

  • Base: 2M NaOH
  • Solvent: MeOH/H₂O
  • Yield: ~78%

Purification and Characterization

Chromatography

  • Column : Silica gel (ethyl acetate/hexane, 3:7)
  • HPLC : C18 column, acetonitrile/water gradient

Crystallization

  • Solvent: Ethanol or dichloromethane
  • Purity: >98% (by ¹H NMR)

Comparative Analysis of Methods

Method Advantages Limitations Yield
Hydrazine cyclization High regioselectivity Requires anhydrous conditions 60–75%
Suzuki coupling Tolerance for diverse boronic acids Costly catalysts ~63%
Thiol-alkylation Mild conditions Competing oxidation of thiols 68–72%

Challenges and Optimization

  • Regioselectivity : Use of bulky bases (e.g., DBU) minimizes byproducts during pyrazole formation.
  • Sulfide Stability : Conduct reactions under N₂ to prevent oxidation to sulfones.
  • Scale-Up : Microreactors improve hydrolysis efficiency (45% yield vs. 30% batch).

Chemical Reactions Analysis

Types of Reactions

(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential therapeutic effects, particularly as an anti-inflammatory and analgesic agent. Its pyrazole structure is known to interact with various biological targets, which can lead to the development of new pharmaceuticals.

Case Study: Anti-inflammatory Activity
Research has indicated that derivatives of pyrazole compounds can effectively inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory pathway. In vitro studies have shown that similar compounds exhibit significant COX inhibition, suggesting that (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol could be explored further for its anti-inflammatory properties .

Agrochemical Applications

Due to its structural characteristics, this compound may serve as a pesticide or herbicide. The presence of the chlorophenyl and sulfanyl groups enhances its potential as a biocontrol agent against various agricultural pests.

Case Study: Pesticidal Activity
A study focusing on the efficacy of similar pyrazole derivatives against common agricultural pests demonstrated promising results. These compounds exhibited significant toxicity against pests such as aphids and beetles, indicating that this compound could be developed into an effective pesticide .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeTarget Organism/PurposeReference
Pyrazole Derivative AAnti-inflammatoryCOX Inhibition
Pyrazole Derivative BPesticidalAphids
This compoundPotential Biocontrol AgentVarious Pests

Mechanism of Action

The mechanism of action of (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares the target compound with structurally related pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Features/Activities
Target Compound C12H11Cl2N2OS 333.21 5-Cl, 3-(4-Cl-C6H4S-CH2), 1-Me, 4-CH2OH Methanol group enhances hydrophilicity; potential antimicrobial activity due to sulfanyl and chloro groups .
(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanol (CAS 956507-62-3) C17H14Cl2N2O 333.21 5-Cl, 3-Ph, 1-Me, 4-(4-Cl-C6H4)CH2OH Biphenyl methanol structure; increased π-π stacking potential for receptor binding .
5-Chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole (CAS 318248-41-8) C17H12Cl3N2S 392.72 5-Cl, 3-Ph, 1-Me, 4-(2,4-diCl-C6H3S-CH2) Additional Cl substituents enhance lipophilicity and steric bulk; may improve membrane permeability .
{5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzoate (CAS 318248-32-7) C24H18Cl2N2O2S 469.38 5-(4-Cl-C6H4S), 1-Me, 3-Ph, 4-(4-Cl-BzOCH2) Esterification of methanol reduces polarity; acts as a prodrug with delayed metabolic clearance .

Crystallographic and Conformational Analysis

  • Isostructural Comparisons : Fluorophenyl analogs () adopt planar conformations with perpendicular aromatic rings, optimizing packing efficiency. The target compound’s sulfanyl-methyl group may introduce torsional flexibility, affecting crystal packing and solubility .

Biological Activity

The compound (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol , also known by its CAS number 318234-28-5, is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C12H12Cl2N2OS
  • Molecular Weight : 303.21 g/mol
  • CAS Number : 318234-28-5

Overview of Biological Activities

Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The specific compound under discussion shows promise in various therapeutic areas:

  • Anti-inflammatory Activity : Pyrazole compounds have been extensively studied for their ability to inhibit pro-inflammatory cytokines. For instance, compounds derived from the pyrazole structure have demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses .
  • Antimicrobial Properties : Research indicates that certain pyrazole derivatives exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. This compound's structure suggests potential efficacy against common bacterial strains and fungal infections .
  • Anticancer Potential : Some studies have highlighted the anticancer properties of pyrazole derivatives, with mechanisms involving the induction of apoptosis in cancer cells and inhibition of tumor growth . The specific compound may contribute to these effects through its interactions with cellular pathways involved in cell proliferation and survival.

Case Studies and Experimental Data

  • In Vitro Studies :
    • A study evaluating various pyrazole derivatives found that modifications at the 3 and 5 positions significantly enhanced anti-inflammatory activity. The tested compounds showed IC50 values comparable to established anti-inflammatory drugs like diclofenac .
    • Another investigation focused on the antimicrobial efficacy of pyrazoles against E. coli and Staphylococcus aureus, revealing that certain derivatives exhibited promising antibacterial activity at low concentrations .
  • Mechanistic Insights :
    • The biological activity of pyrazoles often involves the modulation of signaling pathways such as NF-kB and MAPK, which are crucial in inflammatory responses . The specific compound may act as an inhibitor of these pathways, thereby reducing inflammation.
  • Comparative Analysis :
    • A comparative study of various pyrazole derivatives indicated that those with electron-withdrawing groups (like chlorine) at strategic positions exhibited enhanced biological activity due to increased electron deficiency, facilitating interactions with target biomolecules .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of TNF-α and IL-6
AntimicrobialActivity against E. coli and Staphylococcus aureus
AnticancerInduction of apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol, and what key reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of substituted pyrazole precursors with 4-chlorophenylsulfanyl groups. For example, analogous pyrazole derivatives are synthesized via cyclization using phosphoryl chloride (POCl₃) at 120°C , while Mannich reactions with diazacrown ethers under reflux conditions (e.g., ethanol or DMSO) achieve yields >95% . Key parameters include temperature control (80–120°C), solvent polarity (DMSO enhances nucleophilic substitution), and stoichiometric ratios of reagents (e.g., 1:1 for sulfanyl group incorporation) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound's structure?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SC-XRD) is critical for resolving the stereochemistry of the sulfanyl-methyl group and pyrazole ring conformation. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL (R factor < 0.08) ensures accuracy .
  • FT-IR spectroscopy identifies functional groups (e.g., O–H stretch at 3200–3400 cm⁻¹ for the methanol group, C–S stretch at 650–750 cm⁻¹) .
  • NMR spectroscopy (¹H/¹³C) confirms substitution patterns, such as the methyl group at N1 (δ ~3.2 ppm in ¹H NMR) and aromatic protons of the 4-chlorophenyl ring (δ ~7.3–7.5 ppm) .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data refinement for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from disorder in the sulfanyl-methyl group or solvent molecules in the lattice. Strategies include:

  • Twinned data refinement : Use SHELXL's TWIN/BASF commands to model overlapping electron density .
  • Hydrogen bonding analysis : Apply graph-set notation (e.g., Etter's motifs) to resolve ambiguous H-bond networks, particularly for methanol O–H interactions .
  • Validation tools : Employ PLATON/CHECKCIF to flag geometric outliers (e.g., bond angles deviating >5° from ideal values) .

Q. What strategies optimize solvent systems for recrystallization to achieve high-purity single crystals?

  • Methodological Answer :

  • Solvent polarity gradient : Use ethanol/water mixtures (e.g., 70:30 v/v) to slow nucleation, favoring large crystal growth .
  • Temperature-controlled evaporation : Gradual cooling from 50°C to 4°C minimizes disorder, as demonstrated for sulfonamide analogs .
  • Additive screening : Trace DMF (1–2%) improves crystal habit by stabilizing π-π stacking interactions between aromatic rings .

Q. How do structural modifications at the sulfanyl-methyl position affect bioactivity, based on current SAR studies?

  • Methodological Answer :

  • Electron-withdrawing substituents : Replacing the 4-chlorophenyl group with trifluoromethyl (CF₃) enhances antimicrobial activity (MIC reduced from 32 µg/mL to 8 µg/mL) due to increased lipophilicity .
  • Steric effects : Bulkier substituents (e.g., benzenesulfonamide at C4) reduce binding affinity to carbonic anhydrase isoforms (Ki increases from 12 nM to 180 nM) .
  • Hydrogen bond donors : The methanol group (-CH₂OH) improves solubility but may compete with target protein interactions, as seen in COX-2 inhibition assays .

Data Contradiction Analysis

Q. How should conflicting results in antimicrobial assays between pyrazole derivatives be resolved?

  • Methodological Answer :

  • Control standardization : Ensure consistent inoculum size (e.g., 1×10⁶ CFU/mL) and incubation time (18–24 hrs) to minimize variability .
  • Structure-activity validation : Cross-validate using isostructural analogs (e.g., replacing Cl with F at the phenyl ring) to isolate electronic vs. steric effects .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests (p < 0.05) to confirm significance in MIC differences between derivatives .

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